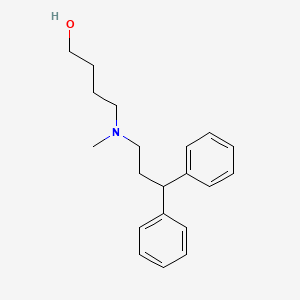
Lercanidipine-D impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lercanidipine-D impurity 1 is a chemical compound that is often encountered as an impurity in the synthesis of lercanidipine hydrochloride, a calcium channel blocker used to treat hypertension. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Lercanidipine-D impurity 1 involves several synthetic steps. One common method includes the use of acetonitrile and aqueous solutions with triethylamine, with pH adjusted using orthophosphoric acid . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the correct formation of the impurity.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. This often involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main product . The process is designed to be reproducible and scalable to meet regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions: Lercanidipine-D impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and behavior of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, triethylamine, and orthophosphoric acid . The conditions often involve specific pH levels and temperatures to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Lercanidipine-D impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of lercanidipine hydrochloride . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of lercanidipine, as impurities can influence the drug’s behavior in the body . In the pharmaceutical industry, controlling and identifying impurities like this compound is crucial for ensuring the safety and efficacy of the final product .
Mecanismo De Acción
The mechanism of action of Lercanidipine-D impurity 1 is closely related to its parent compound, lercanidipine hydrochloride. Lercanidipine is a calcium channel blocker that inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased total peripheral resistance and lowered blood pressure . The impurity itself may not have a significant pharmacological effect but is essential to study to ensure the purity and safety of the drug.
Comparación Con Compuestos Similares
Lercanidipine-D impurity 1 can be compared with other impurities found in lercanidipine hydrochloride, such as impurity 3 and impurity B . These impurities have different chemical structures and properties, which can affect their behavior and impact on the final product. This compound is unique in its specific formation pathway and the conditions required for its synthesis .
List of Similar Compounds:- Lercanidipine impurity 3
- Lercanidipine impurity B
These impurities are structurally similar to this compound but differ in their chemical properties and the conditions under which they are formed .
Propiedades
Fórmula molecular |
C20H27NO |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-[3,3-diphenylpropyl(methyl)amino]butan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-21(15-8-9-17-22)16-14-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,22H,8-9,14-17H2,1H3 |
Clave InChI |
CRUQHNGMWBODGB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCO)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13034334.png)




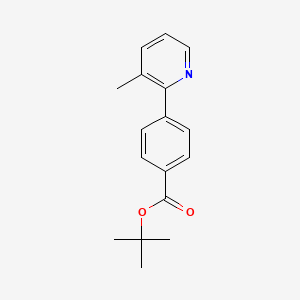
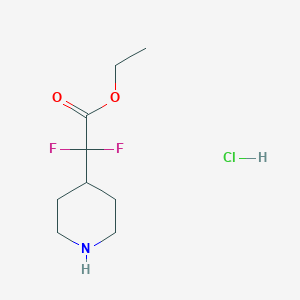

![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)

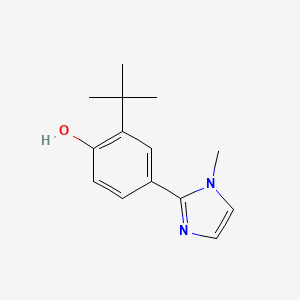
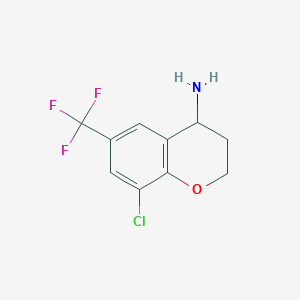
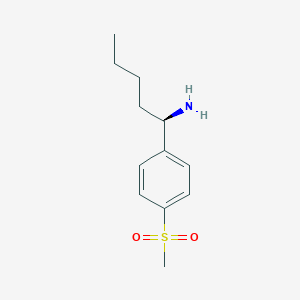
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
